molecular formula C17H14FN7O B10920611 N-(1-ethyl-1H-pyrazol-4-yl)-5-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-(1-ethyl-1H-pyrazol-4-yl)-5-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10920611
M. Wt: 351.3 g/mol
InChI Key: HEFHOUNOJIRLRD-UHFFFAOYSA-N
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Description

N~7~-(1-ETHYL-1H-PYRAZOL-4-YL)-5-(4-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazole ring, a fluorophenyl group, and a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N7-(1-ETHYL-1H-PYRAZOL-4-YL)-5-(4-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group and the formation of the triazolopyrimidine core. Common reagents used in these reactions include ethyl hydrazine, 4-fluorobenzaldehyde, and various catalysts to facilitate the cyclization and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH levels during the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N~7~-(1-ETHYL-1H-PYRAZOL-4-YL)-5-(4-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N~7~-(1-ETHYL-1H-PYRAZOL-4-YL)-5-(4-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N7-(1-ETHYL-1H-PYRAZOL-4-YL)-5-(4-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~7~-(1-METHYL-1H-PYRAZOL-4-YL)-5-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE
  • N~7~-(1-ETHYL-1H-PYRAZOL-4-YL)-5-(4-BROMOPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE

Uniqueness

N~7~-(1-ETHYL-1H-PYRAZOL-4-YL)-5-(4-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and selectivity. The ethyl group on the pyrazole ring also contributes to its distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C17H14FN7O

Molecular Weight

351.3 g/mol

IUPAC Name

N-(1-ethylpyrazol-4-yl)-5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C17H14FN7O/c1-2-24-9-13(8-20-24)22-16(26)15-7-14(11-3-5-12(18)6-4-11)23-17-19-10-21-25(15)17/h3-10H,2H2,1H3,(H,22,26)

InChI Key

HEFHOUNOJIRLRD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=C(C=C4)F

Origin of Product

United States

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